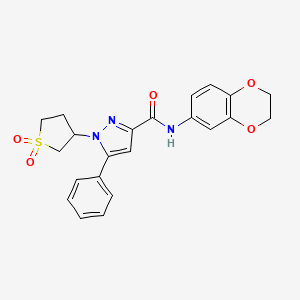

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide

Description

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide features a pyrazole core substituted with a phenyl group at position 5 and a carboxamide group at position 2. The carboxamide is linked to a 2,3-dihydro-1,4-benzodioxin moiety, while the pyrazole’s position 1 is substituted with a 1,1-dioxothiolan-3-yl group (a sulfone-containing five-membered ring).

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1,1-dioxothiolan-3-yl)-5-phenylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O5S/c26-22(23-16-6-7-20-21(12-16)30-10-9-29-20)18-13-19(15-4-2-1-3-5-15)25(24-18)17-8-11-31(27,28)14-17/h1-7,12-13,17H,8-11,14H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLLETYZUUBNPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N2C(=CC(=N2)C(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide is a compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

Antioxidant Activity

Research indicates that compounds containing the benzodioxin structure exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. A study demonstrated that derivatives of benzodioxin significantly reduced oxidative stress markers in vitro .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. In vitro studies indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. For example, the compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated in several studies. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a mechanism through which it may exert protective effects in inflammatory conditions .

Enzyme Inhibition

The compound has been screened for its ability to inhibit key enzymes associated with metabolic disorders. Notably, it demonstrated inhibition against α-glucosidase and acetylcholinesterase, suggesting potential applications in managing Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the antimicrobial efficacy of this compound against resistant strains of bacteria. Results showed a notable reduction in bacterial load in infected mice treated with the compound compared to controls .

Case Study 2: Anti-inflammatory Response

In another study focusing on inflammatory diseases, the compound was administered to animal models exhibiting chronic inflammation. The results indicated a significant reduction in inflammation markers and improved clinical scores in treated animals .

Research Findings Summary Table

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key differences between the target compound and structurally related analogs:

Note: The target compound’s molecular formula and weight are estimated based on structural analysis due to unavailable experimental data.

Key Observations:

- Benzodioxin Motif : All compounds share the benzodioxin group, which is associated with improved blood-brain barrier penetration and neurotransmitter receptor interactions. However, the target compound’s pyrazole-carboxamide linker differs from the pyridine-amine () and oxadiazole () linkers, altering electronic and steric profiles .

- Substituent Effects : The 5-phenyl group on the pyrazole (target) increases lipophilicity relative to the 1,5-dimethylpyrazole in CAS 1013785-74-4, which may influence binding affinity in hydrophobic enzyme pockets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.